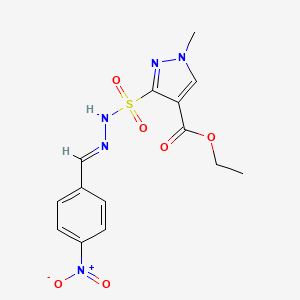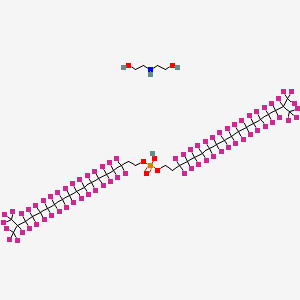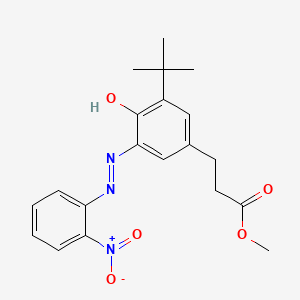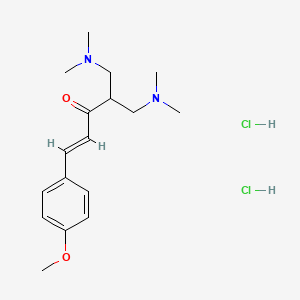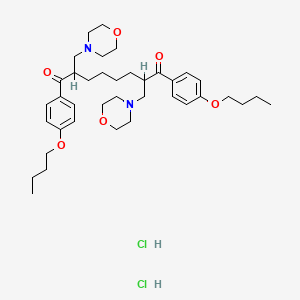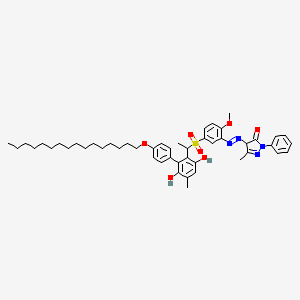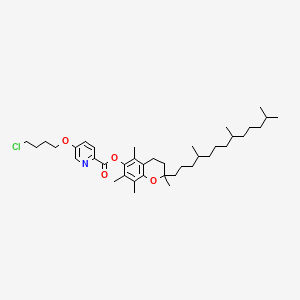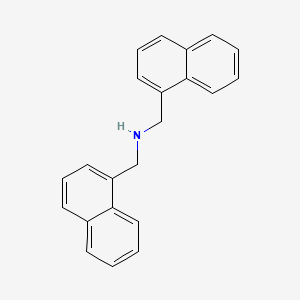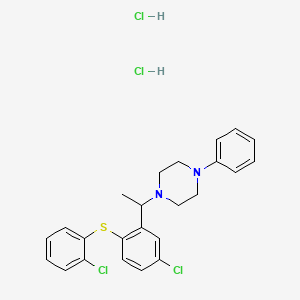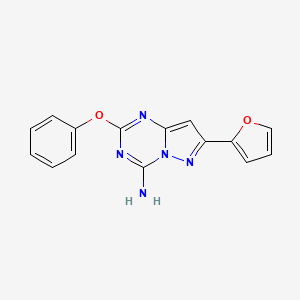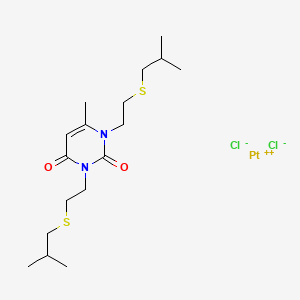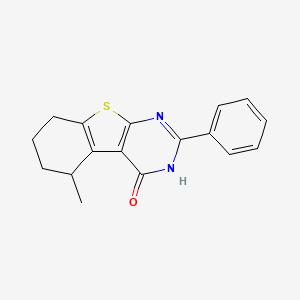
1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(3-(trifluoromethyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of triazolophthalazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine derivatives typically involves multi-step reactions starting from phthalazine derivatives. Common synthetic routes include:
Cyclization Reactions: Involving the formation of the triazole ring.
Substitution Reactions: Introducing the pyrrolidinyl and trifluoromethylphenyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: For small-scale production.
Continuous Flow Chemistry: For larger-scale production, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
科学的研究の応用
Medicinal Chemistry: As potential therapeutic agents for various diseases.
Biological Research: Investigating their effects on biological systems.
Industrial Applications: As intermediates in the synthesis of other complex molecules.
作用機序
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine derivatives typically involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways involved in disease processes.
類似化合物との比較
Similar Compounds
- 1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(4-(trifluoromethyl)phenyl)
- 1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(3-(difluoromethyl)phenyl)
Uniqueness
The unique structural features of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(3-(trifluoromethyl)phenyl)-, such as the trifluoromethyl group, contribute to its distinct biological activity and potential therapeutic applications.
特性
CAS番号 |
87540-20-3 |
|---|---|
分子式 |
C20H16F3N5 |
分子量 |
383.4 g/mol |
IUPAC名 |
6-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C20H16F3N5/c21-20(22,23)14-7-5-6-13(12-14)17-24-25-18-15-8-1-2-9-16(15)19(26-28(17)18)27-10-3-4-11-27/h1-2,5-9,12H,3-4,10-11H2 |
InChIキー |
BGAQQIDBIMBGGU-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


